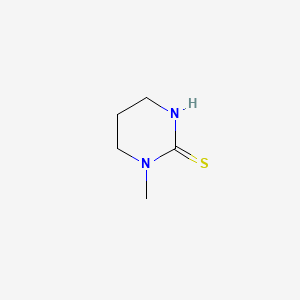

1-methyl-1,3-diazinane-2-thione

Description

Significance of Nitrogen and Sulfur Heterocycles in Chemical and Biological Sciences

Nitrogen and sulfur-containing heterocycles are fundamental building blocks in the realm of chemical and biological sciences. nih.govresearchgate.net Their prevalence in nature is underscored by their presence in essential biomolecules such as amino acids, vitamins, and alkaloids. The incorporation of both nitrogen and sulfur atoms into a cyclic framework imparts distinct physicochemical properties, including the ability to participate in hydrogen bonding, coordinate with metal ions, and engage in various biological interactions. researchgate.netuobasrah.edu.iqnih.gov This has led to their extensive use as scaffolds in the design of new pharmaceuticals, agrochemicals, and functional materials. researchgate.net

The Role of Diazinane-2-thione Scaffolds in Medicinal Chemistry and Coordination Chemistry Research

The diazinane-2-thione scaffold, a six-membered ring containing two nitrogen atoms and a thiocarbonyl group, is a "privileged structure" in medicinal chemistry. This means that this core structure is found in a variety of biologically active compounds. Cyclic thiourea (B124793) derivatives, including those with the diazinane-2-thione core, have been investigated for a wide range of therapeutic applications. nih.govsemanticscholar.orgnih.govacs.org

In the realm of coordination chemistry, the sulfur atom of the thiocarbonyl group in diazinane-2-thiones acts as a soft donor, readily coordinating to a variety of metal ions. researchgate.netresearchgate.netuobasrah.edu.iqnih.govwaikato.ac.nz This has led to the synthesis of a diverse range of metal complexes with interesting structural and electronic properties. The N-substituents on the diazinane ring can modulate the electronic properties of the sulfur donor and influence the geometry and stability of the resulting metal complexes.

Current Research Frontiers and Future Perspectives for 1-methyl-1,3-diazinane-2-thione Systems

Despite the broad interest in cyclic thioureas, dedicated research on this compound is notably scarce in publicly available literature. Much of the current understanding must be extrapolated from studies on the unsubstituted parent compound, 1,3-diazinane-2-thione, and its oxygen-containing analog, 1-methyl-1,3-diazinan-2-one.

The future of research into this compound likely lies in several key areas. A primary focus will be on the development of efficient and selective synthetic routes to this compound. Detailed spectroscopic and crystallographic characterization is also crucial to fully understand its structural and electronic properties. Following this fundamental work, investigations into its reactivity, particularly in the context of medicinal and coordination chemistry, will be essential to unlock its potential applications. The methyl group at the 1-position is expected to influence its solubility, lipophilicity, and steric hindrance, which could lead to unique biological activities or coordination behaviors compared to its unsubstituted counterpart.

Properties of this compound and Related Compounds

Due to the limited availability of specific data for this compound, the following table includes information on its parent compound and its oxygen analog to provide a comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 1,3-Diazinane-2-thione | C₄H₈N₂S | 116.19 | Solid | 211 acs.org |

| 1-Methyl-1,3-diazinan-2-one | C₅H₁₀N₂O | 114.15 | Colorless Liquid/Solid | Not Reported |

This table is based on available data for related compounds and is intended for comparative purposes. Specific experimental data for this compound is not widely reported.

Potential Research Directions

| Research Area | Focus | Rationale |

| Synthesis | Development of efficient and scalable synthetic methods. | To enable further study of its properties and potential applications. |

| Spectroscopic and Structural Analysis | Detailed characterization using NMR, IR, Mass Spectrometry, and X-ray crystallography. | To establish a definitive understanding of its molecular structure and electronic properties. |

| Medicinal Chemistry | Screening for biological activities (e.g., antimicrobial, anticancer, enzyme inhibition). | The cyclic thiourea scaffold is a known pharmacophore. |

| Coordination Chemistry | Investigation of its coordination behavior with various metal ions. | The thione group is a versatile ligand for the synthesis of novel metal complexes. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1,3-diazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c1-7-4-2-3-6-5(7)8/h2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRGMBARTDLYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066985 | |

| Record name | N-Methyltrimethylenethiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24421-05-4 | |

| Record name | Tetrahydro-1-methyl-2(1H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24421-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinethione, tetrahydro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024421054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinethione, tetrahydro-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyltrimethylenethiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-1-methyl-1H-pyrimidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatives of 1 Methyl 1,3 Diazinane 2 Thione

Established Synthetic Routes for 1,3-Diazinane-2-thione and its N-Methylated Forms

The synthesis of 1,3-diazinane-2-thione and its N-methylated counterpart relies on established cyclization methodologies that are fundamental in heterocyclic chemistry. These methods provide reliable access to the core structure required for further studies in coordination chemistry.

Cyclization Reactions Involving Diamines and Carbon Disulfide

The most conventional and widely employed route to six-membered cyclic thioureas, such as 1,3-diazinane-2-thione, is the reaction of a 1,3-diamine with carbon disulfide. researchgate.net This reaction proceeds via the formation of a dithiocarbamate (B8719985) intermediate, which subsequently undergoes intramolecular cyclization to yield the target heterocycle.

For the synthesis of the parent compound, 1,3-diaminopropane (B46017) serves as the key starting material. mdpi.comresearchgate.net The reaction is typically carried out in a suitable solvent and often in the presence of a base to facilitate the formation of the dithiocarbamate salt. researchgate.net The synthesis of the target compound, 1-methyl-1,3-diazinane-2-thione , follows the same principle, substituting the parent diamine with N-methyl-1,3-propanediamine. sigmaaldrich.comnih.gov The nucleophilic attack of the amine groups on the carbon of carbon disulfide initiates the process, leading to the formation of a dithiocarbamic acid derivative which then cyclizes. researchgate.netresearchgate.net

Table 1: General Reaction Parameters for Diamine Cyclization with Carbon Disulfide

| Starting Diamine | Reagent | Typical Conditions | Product |

| 1,3-Diaminopropane | Carbon Disulfide | Ethanolic KOH | 1,3-Diazinane-2-thione |

| N-Methyl-1,3-propanediamine | Carbon Disulfide | Base (e.g., Triethylamine (B128534), NaOH) in a polar solvent | This compound |

Microwave-Assisted Synthesis and Cyclorelease Strategies for Analogues

To enhance reaction efficiency, microwave-assisted organic synthesis has emerged as a powerful tool for the preparation of heterocyclic compounds, including thiourea (B124793) derivatives. This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of various thioureas and related heterocycles has been successfully achieved under microwave irradiation, suggesting its applicability for the synthesis of this compound and its analogues.

Furthermore, solid-phase synthesis employing cyclorelease strategies has been developed for analogous structures like 3,5-disubstituted 1,3,5-thiadiazinane-2-thiones. In these methods, a building block is attached to a polymer support, and subsequent reactions, including cyclization, are performed. The final product is then cleaved from the support. This methodology allows for high-throughput synthesis and purification of compound libraries.

Synthesis of Coordination Compounds Incorporating this compound as a Ligand

The exocyclic sulfur atom of the thione group in this compound makes it an excellent ligand for soft metal ions. The nitrogen atoms within the ring can also participate in coordination, allowing for monodentate, bidentate, or bridging coordination modes. researchgate.netuobasrah.edu.iq The coordination chemistry of this ligand is exemplified by its complexes with Platinum(II), Zinc(II), and Cadmium(II).

Platinum(II) Complexes of 1,3-Diazinane-2-thione Derivatives

Platinum(II) complexes are of significant interest due to their potential applications and well-defined square-planar geometry. The reaction of K₂PtCl₄ with thiourea derivatives is a common method for synthesizing such complexes. mdpi.comiaea.orgnih.govacs.org For derivatives of 1,3-diazinane-2-thione, coordination typically occurs through the sulfur atom, which acts as a soft donor, displacing chloride ligands from the platinum coordination sphere.

Studies on the unmethylated parent ligand, 1,3-diazinane-2-thione (Diaz), have shown the formation of complexes like trans-[Pt(NH₃)₂(Diaz)₂]Cl₂. In this complex, the platinum center adopts a nearly regular square-planar geometry, with the two Diaz ligands coordinated through their sulfur atoms in a trans configuration. Similarly, acyl-thiourea platinum(II) complexes also demonstrate this S-coordination. nih.gov It is expected that this compound would behave similarly, forming stable, square-planar Pt(II) complexes with coordination through the sulfur atom.

Table 2: Representative Platinum(II) Complexes with Thione Ligands

| Ligand | Platinum Precursor | Resulting Complex | Geometry |

| 1,3-Diazinane-2-thione (Diaz) | K₂PtCl₄ / cis-Pt(NH₃)₂Cl₂ | trans-[Pt(NH₃)₂(Diaz)₂]Cl₂ | Square-planar |

| N-acyl-N,N′-disubstituted thioureas | K₂PdCl₄ (analogue) | cis-[Pd(L-κS,O)₂] | Square-planar |

| N-Phenylmorpholine-4-carbothioamide | K₂PtCl₄ | [PtCl₂(κ¹S-HPMCT)₂] | Square-planar |

Zinc(II) Complexes of 1,3-Diazinane-2-thione Derivatives

Zinc(II), a d¹⁰ metal ion, typically forms tetrahedral complexes. Its interaction with thione ligands is of interest in bioinorganic chemistry. The synthesis of zinc(II) complexes with 1,3-diazinane-2-thione derivatives can be achieved by reacting a zinc(II) salt, such as ZnCl₂ or ZnBr₂, with the ligand in an appropriate solvent.

Research on zinc halide complexes with 1,3-diazinane-2-thione (Diaz) and related cyclic thioureas has led to the characterization of complexes with the general formula [ZnL₂X₂]. In these compounds, the zinc(II) ion is tetrahedrally coordinated by two halide ions and two thione ligands, with the latter coordinating through their sulfur atoms. rsc.org The coordination of this compound is anticipated to follow this pattern, resulting in stable tetrahedral complexes.

Table 3: Representative Zinc(II) Complexes with Thione Ligands

| Ligand | Zinc Salt | Resulting Complex | Geometry |

| 1,3-Diazinane-2-thione (Diaz) | ZnCl₂ / ZnBr₂ | [Zn(Diaz)₂Cl₂], [Zn(Diaz)₂Br₂] | Tetrahedral |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Zn(OAc)₂ | [Zn(L)₂] | Tetrahedral |

| N,N′-substituted thioureas | Zn(ClO₄)₂ | (L¹c)₂Zn₂ | Tetrahedral |

Cadmium(II) Complexes of 1,3-Diazinane-2-thione Derivatives

Cadmium(II), like zinc(II), is a soft Lewis acid with a high affinity for sulfur donor ligands. nih.gov The synthesis of its complexes often involves the direct reaction of a cadmium salt, such as CdCl₂, with the thione ligand in a solvent like methanol (B129727) or an aqueous mixture.

The crystal structure of dichloridobis(1,3-diazinane-2-thione-κS)cadmium(II), [CdCl₂(Diaz)₂], has been determined, confirming the coordination of two Diaz ligands through their sulfur atoms to the cadmium center. researchgate.net The geometry around the Cd(II) ion is a distorted tetrahedron. The formation of various complex species in solution, such as [Cd(TU)n]²⁺ (where TU is thiourea and n ranges from 1 to 4), has also been studied, indicating a rich coordination chemistry. nih.govresearchgate.net Given the similarities, this compound is expected to form analogous tetrahedral complexes with cadmium(II).

Table 4: Representative Cadmium(II) Complexes with Thione Ligands

| Ligand | Cadmium Salt | Resulting Complex | Geometry |

| 1,3-Diazinane-2-thione (Diaz) | CdCl₂ | [CdCl₂(Diaz)₂] | Distorted Tetrahedral |

| Thiourea (TU) | Cd(CF₃SO₃)₂ | [Cd(TU)n]²⁺ (n=1-4) | Tetrahedral (for n=4) |

| N-Phenylmorpholine-4-carbothioamide | Cd(NO₃)₂ | [Cd(κ²S,N-PMCT)₂] | Not specified |

Mercury(II) Complexes of 1,3-Diazinane-2-thione Derivatives

The coordination chemistry of mercury(II) with thione derivatives, including those of 1,3-diazinane-2-thione, is distinguished by the strong affinity of the soft mercury(II) cation for the soft sulfur donor atom of the thione group. This interaction typically leads to the formation of stable complexes where the thione ligand coordinates to the mercury center through the exocyclic sulfur atom.

The reaction of mercury(II) acetate, [Hg(OAc)₂], with two equivalents of a thione ligand (LH), such as a benz-1,3-imidazoline-2-thione derivative, in the presence of a base like triethylamine (Et₃N), yields linear complexes with the general formula [HgL₂]. orientjchem.org These complexes can further react with phosphine (B1218219) ligands to expand the coordination sphere of the mercury atom. For instance, treatment with two equivalents of triphenylphosphine (B44618) (PPh₃) or one equivalent of a bidentate diphosphine like bis(diphenylphosphino)methane (B1329430) (dppm) can lead to the formation of tetrahedral or even octahedral complexes, respectively. orientjchem.org

X-ray crystallography studies on related mercury(II) complexes have confirmed the coordination geometry. For example, a 1:2 complex of mercury(II) chloride with 1,3-imidazole-2-thione, a related five-membered ring system, shows a distorted tetrahedral geometry around the mercury atom, which is coordinated to two chloride ions and two sulfur atoms from the thione ligands. researchgate.net Similarly, complexes of mercury(II) halides with 5-(4-pyridyl)-1,3,4-oxadiazole-2-thione have been shown to form binuclear complexes where the mercury atoms adopt a tetrahedral geometry, bonded to halide ions and the sulfur atom of the thione ligand. researchgate.net The high stability of these complexes is attributed to the strong Hg-S bond.

The table below summarizes representative mercury(II) complexes formed with thione-containing ligands, illustrating the common coordination modes and resulting geometries.

| Complex Formula | Ligand | Coordination Geometry | Reference(s) |

| [HgL₂] | benz-1,3-imidazoline-2-thione | Linear | orientjchem.org |

| [HgL₂(PPh₃)₂] | benz-1,3-imidazoline-2-thione | Tetrahedral | orientjchem.org |

| [HgCl₂(C₃H₄N₂S)₂] | 1,3-imidazole-2-thione | Tetrahedral | researchgate.net |

| [HgX(μ-X)(Hpot)]₂ | 5-(4-pyridyl)-1,3,4-oxadiazole-2-thione | Tetrahedral | researchgate.net |

Gold(III), Ruthenium(II), Copper(I), Silver(I), Palladium(II), Rhodium(III), Iron(II), Cobalt(II), Nickel(II), and Bismuth(III) Complexes

The thione functionality of 1,3-diazinane-2-thione and its derivatives serves as an effective ligand for a wide array of transition metals beyond mercury. The coordination behavior varies depending on the metal ion's properties, such as its hardness/softness, preferred coordination number, and oxidation state.

Gold(I) and Gold(III): Gold complexes are of significant interest. While the provided data focuses more on gold(I), it is known that gold(I) forms strong linear complexes with sulfur-donor ligands. For instance, ¹³C-NMR studies have shown that 1,3-diazinane-2-thione binds to gold(I) thiomalate. kfupm.edu.sa Gold(III) also forms stable complexes with thiourea-type ligands. researchgate.net

Ruthenium(II) and Rhodium(III): Ruthenium and rhodium complexes with thione derivatives have been synthesized. researchgate.net For example, octahedral complexes of Ru(III) and Rh(III) with derivatives of 1,3,4-thiadiazole-2,5-dithiol (B7761095) have been reported. researchgate.net Rhodium(III) can form stable octahedral complexes, as seen in the synthesis of a novel rhodatetraborane which features a Rh(III) center in an octahedral coordination sphere. nih.gov

Copper(I) and Silver(I): As soft metal ions, Cu(I) and Ag(I) exhibit a strong affinity for sulfur donors. Copper(I) complexes with N-substituted thiosemicarbazides, which contain the thione motif, have been synthesized and shown to adopt tetrahedral geometries. mdpi.com Similarly, silver(I) reacts with thiosemicarbazone derivatives in the presence of triphenylphosphine to form sulfur-bridged dinuclear complexes. mdpi.com

Palladium(II) and Nickel(II): Palladium(II) and Nickel(II) readily form square planar complexes with thione ligands. researchgate.net The synthesis of palladium(II) complexes with N-antipyrine-N'-benzoylthiourea has been reported, demonstrating the coordination of Pd(II) with the sulfur and oxygen atoms of the ligand. researchgate.net

Iron(II), Cobalt(II): Iron and cobalt complexes with ligands containing the thione group have also been prepared. Studies on azo-ligands derived from 2-hydroxyquinoline (B72897) show the formation of octahedral Fe(III) and tetrahedral Co(II) complexes. uobaghdad.edu.iq Other research indicates the formation of octahedral complexes for both Fe(III) and Co(II) with 1,3,4-thiadiazole-2,5-dithiol derivatives. researchgate.net

The following table provides a summary of various metal complexes with thione-containing ligands, highlighting the diversity of metals and coordination geometries.

| Metal Ion | Ligand Type | Typical Geometry | Reference(s) |

| Gold(I) | 1,3-Diazinane-2-thione | Linear | kfupm.edu.sa |

| Ruthenium(III) | 1,3,4-Thiadiazole-2,5-dithiol derivative | Octahedral | researchgate.net |

| Rhodium(III) | 1,3,4-Thiadiazole-2,5-dithiol derivative | Octahedral | researchgate.netnih.gov |

| Copper(I) | N-substituted thiosemicarbazide | Tetrahedral | mdpi.commdpi.com |

| Silver(I) | Thiosemicarbazone derivative | Dinuclear (S-bridged) | mdpi.com |

| Palladium(II) | 1,3,4-Thiadiazole-2,5-dithiol derivative | Square Planar | researchgate.net |

| Iron(III) | Azo-ligand with thione group | Octahedral | uobaghdad.edu.iqmdpi.com |

| Cobalt(II) | Azo-ligand with thione group | Tetrahedral/Octahedral | researchgate.netuobaghdad.edu.iq |

| Nickel(II) | 1,3,4-Thiadiazole-2,5-dithiol derivative | Square Planar/Octahedral | researchgate.net |

Chemical Modifications and Derivatization Strategies of the Diazinane-2-thione Nucleus

The 1,3-diazinane-2-thione scaffold is a versatile building block for the synthesis of a wide range of derivatives. Chemical modifications can be targeted at the nitrogen atoms or the carbon atoms of the heterocyclic ring, and the entire nucleus can serve as a precursor for constructing more complex fused systems.

Functionalization at Nitrogen Atoms (N-Alkylation, N-Acylation)

The nitrogen atoms of the 1,3-diazinane-2-thione ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions.

N-Alkylation: N-alkylation is a common strategy to introduce various substituents onto the nitrogen atoms. For instance, the alkylation of N(7)-unsubstituted 1,3-diazaoxindoles, a related heterocyclic system, with methyl iodide or benzyl (B1604629) bromide in the presence of a strong base like sodium hydroxide (B78521) leads to disubstituted derivatives. mdpi.com The choice of base can influence the site of alkylation. Using butyllithium (B86547) can favor alkylation at a carbon atom over the nitrogen. mdpi.com

N-Acylation: N-acylation introduces an acyl group, which can serve as a handle for further synthetic transformations. The synthesis of N-propanoyl-1,3-thiazinane-2-thione has been described, demonstrating a method for acylating the ring nitrogen. researchgate.net These N-acyl derivatives are valuable intermediates; for example, N-acyl-1,3-thiazinane-2-thiones are used in nickel(II)-catalyzed carbon-carbon bond-forming reactions. researchgate.net

| Reaction Type | Reagents | Product Type | Reference(s) |

| N-Alkylation | Alkyl halide (e.g., MeI, BnBr), Base (e.g., NaOH) | N-Alkyl-diazinane-2-thione | mdpi.com |

| N-Acylation | Acyl chloride, Base (e.g., Et₃N) | N-Acyl-diazinane-2-thione | researchgate.netub.edu |

Introduction of Diverse Substituents on the Ring System

Beyond N-functionalization, substituents can be introduced at the carbon atoms of the 1,3-diazinane-2-thione ring. These modifications are often achieved during the synthesis of the ring itself by using substituted precursors.

One-pot synthesis methods offer a flexible approach to creating diverse derivatives. For example, 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-6-thione derivatives can be synthesized through a one-pot condensation of a primary amine, carbon disulfide, and formaldehyde, followed by reaction with another primary amine. nih.govarkat-usa.org This allows for the introduction of different alkyl or aryl groups at the N-3 and N-5 positions.

Furthermore, reactions can be performed on pre-formed rings. For example, allylamines can be reacted with carbon disulfide to form cis-5,6-disubstituted-1,3-thiazinane-2-thione derivatives. nih.gov The substituents on the starting allylamine (B125299) are thus incorporated into the final heterocyclic product.

Formation of Fused Heterocyclic Systems from Diazinane-2-thione Precursors

The 1,3-diazinane-2-thione nucleus is a valuable starting material for the construction of fused heterocyclic systems, which are of interest in medicinal chemistry and materials science. beilstein-journals.org The reactivity of the ring atoms can be exploited in cyclization and condensation reactions to build additional rings onto the diazinane-2-thione core.

For example, the ring nitrogen and carbon atoms can be involved in reactions to synthesize fused lactams. researchgate.net The general strategy involves using a functionalized diazinane-2-thione derivative where a substituent can react intramolecularly to form a new ring. A common approach is the cyclocondensation of a suitable precursor, such as 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) with a thione-containing heterocycle, to generate fused systems like imidazo-[2,1-b]pyrimido[4,5-d] nih.govnih.govthiazine (B8601807). researchgate.net

The synthesis of fused 1,2,4-thiadiazine 1,1-dioxides from acyl azide (B81097) precursors demonstrates another route to fused systems. clockss.org While not starting directly from a pre-formed diazinane-2-thione, this illustrates the principle of cyclization to form fused heterocycles containing a thiazine-like ring. These methods provide access to novel and complex molecular architectures with potential applications in various fields. beilstein-journals.org

Advanced Spectroscopic and Crystallographic Characterization of 1 Methyl 1,3 Diazinane 2 Thione and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy stands as a cornerstone technique for elucidating the molecular structure of 1-methyl-1,3-diazinane-2-thione. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments within the molecule.

Proton (¹H) and Carbon-13 (¹³C) Solution-State NMR for Chemical Environment Analysis

In solution-state NMR, ¹H and ¹³C nuclei of this compound exhibit characteristic chemical shifts that are sensitive to their local electronic environment. The analysis of these shifts, along with spin-spin coupling patterns, allows for the unambiguous assignment of each proton and carbon atom in the molecule. organicchemistrydata.orgresearchgate.netmdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between adjacent protons and carbons, further confirming the molecular structure. mdpi.combeilstein-journals.org

Upon coordination to a metal ion, such as in selenocyanomercury(II) complexes, significant changes in the ¹H and ¹³C NMR spectra are observed. researchgate.net The coordination of the thione's exocyclic sulfur atom to the metal center induces a downfield shift of the thiocarbonyl carbon (C=S) resonance, providing direct evidence of the coordination site. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Related Complex in DMSO-d₆ researchgate.net

| Assignment | This compound | [Hg(SeCN)₂(this compound)₂] |

| ¹H NMR | ||

| N-CH₃ | Data not available in provided sources | Data not available in provided sources |

| N-CH₂ | Data not available in provided sources | Data not available in provided sources |

| C-CH₂-C | Data not available in provided sources | Data not available in provided sources |

| ¹³C NMR | ||

| C=S | Data not available in provided sources | Data not available in provided sources |

| N-CH₃ | Data not available in provided sources | Data not available in provided sources |

| N-CH₂ | Data not available in provided sources | Data not available in provided sources |

| C-CH₂-C | Data not available in provided sources | Data not available in provided sources |

Solid-State NMR (¹³C, ¹⁵N, ⁷⁷Se, ¹¹³Cd, ¹⁹⁹Hg) and Chemical Shift Anisotropy Investigations

Solid-state NMR (SSNMR) provides invaluable information about the structure and dynamics of this compound in its crystalline form. Cross-polarization magic-angle spinning (CP-MAS) techniques are employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to overcome the spectral broadening effects present in solids. psu.eduresearchgate.net

The analysis of the spinning sidebands in a ¹³C CP-MAS spectrum allows for the determination of the chemical shift anisotropy (CSA), which describes the orientation dependence of the chemical shift. researchgate.net The CSA of the thiocarbonyl carbon is particularly sensitive to its bonding environment and can provide insights into the nature of the C=S bond. researchgate.net

Investigation of Thione-Thiol Tautomerism via NMR

The potential for thione-thiol tautomerism in this compound can be investigated using NMR spectroscopy. In the thione form, the molecule possesses a C=S double bond, while the thiol tautomer contains a C-S single bond and an S-H group. This structural difference would lead to distinct NMR signatures. The absence of a signal corresponding to an S-H proton in the ¹H NMR spectrum and the chemical shift of the thiocarbonyl carbon in the ¹³C NMR spectrum are key indicators of the predominant tautomeric form. dergipark.org.trresearchgate.net While the thione form is generally dominant in the solid state for related cyclic thioureas, solution-state NMR studies can reveal the presence of any equilibrium between the two tautomers. researchgate.netiosrjournals.org

Vibrational Spectroscopy (Infrared) for Bonding Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and analyzing the bonding within this compound and its metal complexes. iosrjournals.orgacs.org The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of the molecule.

The most significant vibrational modes for this compound include the N-H stretching, C-H stretching, and the C=S (thione) stretching vibrations. The position of the C=S stretching band is particularly informative. nih.govresearchgate.netaip.org Upon coordination to a metal center through the sulfur atom, a shift in the C=S stretching frequency to a lower wavenumber is typically observed. researchgate.net This shift indicates a weakening of the C=S bond due to the donation of electron density from the sulfur to the metal. Concurrently, an increase in the frequency of the C-N stretching vibration may be seen, suggesting an increase in the double bond character of the C-N bond. researchgate.net

Table 2: Key Infrared Absorption Bands (cm⁻¹) for Thiourea (B124793) Derivatives and their Metal Complexes

| Vibrational Mode | Free Ligand (approx. range) | Metal Complex (approx. range) | Comment |

| ν(N-H) | 3400-3100 | 3400-3100 | Broad, indicates hydrogen bonding. |

| ν(C-H) | 3000-2850 | 3000-2850 | Aliphatic C-H stretching. |

| ν(C=S) + ν(C-N) | ~1500-1400 | Shifts upon coordination | Coupled vibrations, sensitive to coordination. |

| ν(C=S) | ~700-800 | Lower frequency | Indicates coordination through sulfur. researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to elucidate its fragmentation pathways upon ionization. In a typical mass spectrum, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion (M⁺·), confirming the molecular weight of the compound. libretexts.orgnist.govnist.gov

The fragmentation pattern provides valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions are detected. libretexts.orglibretexts.orgmdpi.com For cyclic thioureas, fragmentation often involves cleavage of the ring. The analysis of these fragments helps to piece together the structure of the parent molecule. nih.gov In the case of metal complexes, mass spectrometry can confirm the composition of the complex and provide insights into the stability of the metal-ligand bond. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction of this compound and its Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, this method provides invaluable information about their molecular geometry, including bond lengths, bond angles, and conformational details.

In a study of a related derivative, 4-methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione, the crystal structure was determined to be monoclinic with the space group P2₁/c. nih.gov The tetrahydropyrimidine (B8763341) ring in this derivative adopts an envelope conformation. nih.gov Similarly, the crystal structure of 1-methyl-1,3-diazinan-2-one, an oxygen analogue, revealed a non-planar six-membered heterocycle. nih.gov The analysis of these structures provides a foundational understanding of the steric and electronic properties of the this compound framework.

Table 1: Crystal Data for 4-methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆N₂OS |

| Formula Weight | 236.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.1894(3) Å |

| b | 14.6889(4) Å |

| c | 9.2026(2) Å |

| β | 111.719(1)° |

| Volume | 1279.58(6) ų |

| Z | 4 |

Elucidation of Coordination Geometry and Bonding in Metal Complexes

When this compound acts as a ligand, it can coordinate to metal ions in various ways, leading to complexes with distinct geometries and bonding characteristics. The thione group (-C=S) is a key feature, often participating in coordination to the metal center through the sulfur atom.

In complexes with metals like cobalt(II) and nickel(II), the ligand typically binds in a monodentate fashion through the sulfur atom. researchgate.net For instance, complexes with the general formula MX₂L₂ (where M = Co(II), X = Cl⁻, Br⁻, I⁻, and L = 1-methylimidazoline-2(3H)-thione, a related ligand) have been shown to possess a tetrahedral geometry. researchgate.net Similarly, M(L)₄₂ complexes also exhibit tetrahedral coordination. researchgate.net In some nickel(II) complexes, such as NiL₄X₂ (X = Cl, Br, I, NO₃), a tetragonal geometry is observed, while others, like NiL₂(SCN)₂, form polymeric structures with a tetragonal arrangement. researchgate.net The interaction of 1-methylimidazoline-2(3H)-thione with copper(II) salts can lead to the formation of mixed-valence complexes. rsc.org

The coordination of the ligand to the metal is often confirmed by spectroscopic methods, which show shifts in the vibrational frequencies of the C=S bond upon complexation. The geometry around the metal center is influenced by factors such as the nature of the metal ion, the counter-anion, and the stoichiometry of the complex.

Analysis of Intermolecular Interactions, including Hydrogen Bonding and Crystal Packing

The way molecules of this compound and its derivatives pack in the solid state is governed by intermolecular forces, primarily hydrogen bonding. The presence of N-H groups in the diazine ring allows for the formation of hydrogen bonds with suitable acceptor atoms, such as oxygen or sulfur.

In the crystal structure of 4-methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione, N—H⋯O and N—H⋯S hydrogen bonds are observed, connecting the molecules into undulating sheets. nih.gov Similarly, in the crystal structure of 1-methyl-1,3-diazinan-2-one, strong N—H⋯O hydrogen bonds link molecules into centrosymmetric dimers. nih.gov These interactions play a crucial role in stabilizing the crystal lattice. The analysis of these interactions helps in understanding the supramolecular chemistry of these compounds and can influence their physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within a molecule and for monitoring the formation of metal complexes. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.

For molecules containing a thione group, like this compound, characteristic n → π* and π → π* transitions are expected. libretexts.org The n → π* transition involves the promotion of a non-bonding electron (from the sulfur atom) to an anti-bonding π* orbital, while the π → π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. libretexts.org

Upon complexation with a metal ion, the positions and intensities of these absorption bands can change significantly. These changes provide evidence for complex formation and can offer insights into the nature of the metal-ligand bonding. For instance, the UV-Vis spectra of metal complexes of pyrazolone (B3327878) phenylhydrazones show bands corresponding to π→π* and n→π* transitions, as well as d-d transitions for the metal ions. mdpi.com The study of these electronic transitions is crucial for understanding the electronic structure and photophysical properties of both the free ligand and its metal complexes.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, and sulfur). This analysis is crucial for verifying the purity and stoichiometry of newly synthesized compounds, including this compound and its metal complexes.

For example, the elemental analysis of metal complexes derived from 1-[2-(1,3-benzothiazol-2-yl thio) acetyl]-3-methyl 2-pyrazolin-5-one confirmed the proposed chemical formulas. uobabylon.edu.iq The experimentally determined percentages of C, H, and N are compared with the calculated values based on the expected molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target compound.

Table 2: Representative Elemental Analysis Data for a Metal Complex mdpi.com

| Complex | Element | Calculated (%) | Found (%) |

| Mn(Ampp-Dh)₂(H₂O)₂∙H₂O | C | 48.04 | 48.57 |

| H | 4.03 | 5.42 | |

| N | 18.69 | 18.10 | |

| Co(Ampp-Dh)₂(H₂O)₂ | C | 48.80 | 48.61 |

| H | 3.87 | 3.63 | |

| N | 18.98 | 18.79 |

Thermogravimetric Analysis (TGA) and Magnetic Studies for Metal Complexes

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability and decomposition pattern of compounds. For metal complexes of this compound, TGA can reveal the temperatures at which the ligand and other coordinated or lattice molecules are lost. For instance, the TGA of metal complexes of phenothiazine (B1677639) ligands showed that the complexes undergo decomposition in multiple steps, with the final residue corresponding to the metal oxide. ijmra.us

Magnetic susceptibility measurements provide information about the magnetic properties of metal complexes, which are determined by the number of unpaired electrons on the metal ion and the geometry of the complex. For example, magnetic moment measurements of cobalt(II) and nickel(II) complexes can help to distinguish between different coordination geometries, such as tetrahedral and octahedral. researchgate.net In some cases, magnetic studies can also reveal magnetic interactions between metal centers in polynuclear complexes. nih.gov

Coordination Chemistry and Mechanistic Aspects of Metal Ligand Interactions with 1 Methyl 1,3 Diazinane 2 Thione

Donor Atom Preferences and Coordination Modes of the Thione Ligand (S- vs. N-Coordination)

1-methyl-1,3-diazinane-2-thione is an ambidentate ligand, possessing several potential coordination sites: the exocyclic sulfur atom and the two nitrogen atoms within the heterocyclic ring. The predominant coordination mode is largely dictated by the principles of Hard and Soft Acids and Bases (HSAB) theory and the electronic and steric properties of the ligand and metal ion.

The exocyclic sulfur atom of the thione group (C=S) is considered a soft donor atom due to its large size, high polarizability, and low electronegativity. Consequently, it exhibits a strong preference for binding with soft metal ions such as Cu(I), Ag(I), Au(I), Pt(II), and Hg(II). Coordination through the sulfur atom is frequently observed in related heterocyclic thione systems. For instance, studies on metal complexes with 4,5-disubstituted 1,2,4-triazole-3-thiones confirm that the ligand coordinates in its thione form, with spectroscopic data indicating a direct bond between the metal center and the sulfur atom. nih.gov This S-coordination is often evidenced by a characteristic shift in the ν(C=S) vibrational frequency in the infrared spectra of the resulting complexes. nih.gov

In contrast, the nitrogen atoms are harder donor sites compared to the sulfur atom. While N-coordination is theoretically possible, direct coordination through the ring nitrogens is less common, especially when the soft sulfur atom is available. The nitrogen atoms are more likely to be involved in coordination with harder metal ions, particularly if the sulfur atom's coordination is sterically hindered. In some systems, such as with bis(thiosemicarbazone) ligands, which also contain a thione moiety, coordination occurs through both nitrogen and sulfur atoms, resulting in a chelate effect that enhances complex stability. rsc.org For this compound, the most probable coordination mode, especially with transition metals, is monodentate binding through the sulfur atom.

| Donor Atom | Type (HSAB) | Preferred Metal Ions (Examples) | Evidence in Analogous Systems |

| Sulfur (S) | Soft | Pt(II), Cu(I), Ag(I), Hg(II) | Strong evidence from IR and X-ray studies of triazole-thiones and thiosemicarbazones showing M-S bonding. nih.govrsc.org |

| Nitrogen (N) | Borderline/Hard | Fe(III), Cr(III), Ru(III) | Less common as the primary site but can be involved in chelation or bridging. rsc.org |

Influence of Metal Center Identity and Oxidation State on Complex Structure and Stability

The identity of the metal center and its oxidation state are critical factors that profoundly influence the structure, stability, and reactivity of complexes formed with this compound.

Metal Identity: The nature of the metal ion determines the preferred coordination geometry and the lability of the resulting complex.

Soft Metals (e.g., Pt(II), Pd(II)): These metals will form strong, stable covalent bonds with the soft sulfur donor of the ligand. The resulting complexes are often square planar (for d⁸ metals like Pt(II)) and tend to be kinetically inert.

Borderline Metals (e.g., Cu(II), Ni(II), Zn(II)): These metals can also coordinate effectively with the sulfur atom. Copper(II) complexes, for example, are known for their propensity to exhibit distorted geometries due to the Jahn-Teller effect. libretexts.org

Hard Metals (e.g., U(VI)): Hard metal ions have a lower affinity for the soft sulfur atom. In a telling analogue, the complex formed between the hard U(VI) ion and 1,3-dimethyl-1,3-diazinan-2-one (the oxygen-containing counterpart) shows coordination exclusively through the hard carbonyl oxygen atom. nih.gov This suggests that with the thione ligand, hard metals would form weaker bonds or might preferentially coordinate to harder donor atoms if available from other ligands like water or anions in the coordination sphere.

Oxidation State: A higher oxidation state on the metal center increases its character as a hard acid. Therefore, a metal in a high oxidation state (e.g., Ru(III)) will have a different affinity and may induce different structural arrangements compared to the same metal in a lower oxidation state (e.g., Ru(II)).

Lability and Stability: The stability of the metal-ligand bond is also a function of the metal. For instance, studies comparing organometallic complexes have shown that organorhodium complexes can be significantly more labile than their organoruthenium counterparts, meaning they undergo ligand exchange more readily. mdpi.com This trend would be expected to hold for complexes with this compound, where a ruthenium complex would likely be more stable and less reactive than a rhodium equivalent.

| Metal Property | Influence on Complex | Example |

| Identity (Soft vs. Hard) | Determines donor atom preference and bond strength. | Pt(II) strongly prefers the soft sulfur atom, while U(VI) would prefer an oxygen donor over the thione sulfur. nih.gov |

| Identity (Lability) | Affects the kinetic stability and ligand exchange rates. | Rhodium complexes are generally more labile than ruthenium complexes. mdpi.com |

| Oxidation State | Modifies the hardness and electrophilicity of the metal center. | A higher oxidation state increases hardness, potentially weakening the bond to the soft sulfur donor. |

| Electron Configuration | Can cause geometric distortions. | Cu(II) (d⁹) complexes are prone to Jahn-Teller distortion. libretexts.org |

Analysis of Distorted Geometries and Polymeric Formations in Diazinane-2-thione Complexes

The three-dimensional structures of metal complexes containing this compound are rarely ideal, often exhibiting significant geometric distortions and a tendency to form extended polymeric structures.

Distorted Geometries: Several factors contribute to the prevalence of distorted geometries:

Inherent Ligand Structure: The six-membered diazinane ring is not planar. X-ray diffraction of the analogous compound, 1-methyl-1,3-diazinane-2-one, reveals a non-planar ring structure. nih.govresearchgate.net This intrinsic puckering of the ligand backbone sterically prevents the formation of perfectly symmetric and planar coordination environments.

Jahn-Teller Effect: For metal ions with specific d-electron configurations, such as high-spin d⁴, low-spin d⁷, and d⁹ (e.g., Cu(II)), the electronic degeneracy in an octahedral or tetrahedral field is lifted by a geometric distortion. libretexts.org This typically results in a tetragonal distortion (elongation or compression) along one axis, leading to irregular bond lengths and angles. libretexts.org

High Coordination Numbers: Metal ions that can accommodate more than six ligands, such as uranium or lanthanides, result in complex geometries. For example, a uranyl complex with the related ligand 1,3-dimethyl-1,3-diazinan-2-one adopts a distorted hexagonal-bipyramidal geometry around the uranium center. nih.gov

Polymeric Formations: The ability of the this compound ligand to bridge multiple metal centers is a key factor in the formation of coordination polymers.

Bridging Ligand: Although the primary coordination mode is through the sulfur atom, the nitrogen atoms can act as secondary donor sites, allowing the ligand to bridge two metal ions. This S- and N-coordination can lead to the formation of one-, two-, or three-dimensional polymeric networks.

Dimerization and Stacking: In some crystal structures of related compounds, such as platinum complexes of bis(thiosemicarbazones), the ligands coordinate to the metal in a tridentate (NNS) fashion and also act as S-bridging ligands, causing the molecular units to stack into dimers. rsc.org This dimerization is a fundamental step towards forming larger polymeric or supramolecular assemblies. The non-planar nature of the diazinane ring can also influence how these units pack in the solid state. nih.gov

| Structural Feature | Origin | Consequence |

| Distorted Geometry | Non-planar ligand ring, Jahn-Teller effect, high coordination numbers. libretexts.orgnih.govnih.gov | Non-ideal bond angles and lengths; formation of geometries like distorted trigonal prismatic or hexagonal-bipyramidal. nih.govresearchgate.net |

| Polymeric Formation | Ligand's ability to act as an S- or N-bridge between metal centers. rsc.org | Creation of dimers, 1D chains, 2D sheets, or 3D framework structures. |

Ligand Exchange Dynamics and Reactivity with Biological Substrates (e.g., DNA, Proteins)

The interactions of metal complexes with biological macromolecules are central to their potential applications in medicine and biotechnology. The dynamics of these interactions are governed by both the kinetic lability of the complex and its mode of binding.

Ligand Exchange Dynamics: Ligand exchange refers to the substitution of a ligand in a coordination sphere by another molecule (e.g., water, or a biological molecule). The rate of this exchange is highly dependent on the metal ion. mdpi.com For a complex of this compound, this reactivity is crucial. For a complex to act as a drug, it must be stable enough to reach its target but labile enough to allow the metal to bind to the target site, which may involve the dissociation of the thione ligand.

Reactivity with DNA: Metal complexes can bind to DNA through several mechanisms, potentially altering its structure and function. nih.gov

Covalent Binding: This is an irreversible interaction where the metal center forms a strong covalent bond with a donor atom on a DNA base. nih.gov Transition metal complexes, particularly those of platinum, are well-known to coordinate to the nitrogen atoms of nucleobases, with a preference for the N7 position of guanine. nih.gov A platinum(II) complex of this compound could be designed to act as a monofunctional alkylating agent, binding to a single site on the DNA strand. The binding affinity is often sequence-dependent, with many metal ions like Pt(II) and Cu(II) preferring guanine-cytosine rich regions of DNA. nih.gov

Non-Covalent Interactions: These are reversible and include:

Groove Binding: The complex fits into the major or minor groove of the DNA double helix. The shape and size of the complex are critical for this type of interaction. nih.gov

Electrostatic Interactions: The positively charged metal complex can interact with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Reactivity with Proteins: Proteins offer a multitude of potential binding sites for metal complexes, including the nitrogen and sulfur atoms in amino acid side chains like histidine and cysteine. These interactions can lead to the inhibition of enzyme function or the transport of the metal complex through the bloodstream via proteins like serum albumin.

Self-Assembly Phenomena in Metal-Thione Systems

Self-assembly is the spontaneous organization of individual components (metal ions and ligands) into larger, ordered supramolecular structures. Metal-thione systems, including those with this compound, are excellent candidates for forming such architectures due to the directional nature of coordination bonds and the potential for secondary interactions.

The primary driving force for self-assembly in these systems is the formation of coordinate bonds between the metal centers and the sulfur or nitrogen donor atoms of the thione ligand. When the ligand acts as a bridge, it can connect multiple metal ions, leading to the formation of discrete, closed structures (like molecular cages or squares) or infinite coordination polymers. rsc.org

Furthermore, weaker, non-covalent interactions play a critical role in guiding and stabilizing these assemblies:

Hydrogen Bonding: The parent compound, 1-methyl-1,3-diazinan-2-one, forms centrosymmetric dimers in the solid state through strong N-H···O hydrogen bonds. nih.govresearchgate.net By analogy, the N-H group in an isomeric form of this compound or in related unmethylated thiones could participate in similar hydrogen bonding, directing the assembly of the metal complexes into specific architectures.

The combination of strong, directional coordination bonds and weaker, stabilizing interactions allows for the rational design of complex, functional materials from simple metal-thione building blocks.

Computational and Theoretical Investigations of 1 Methyl 1,3 Diazinane 2 Thione and Its Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1-methyl-1,3-diazinane-2-thione, DFT calculations are instrumental in understanding its fundamental characteristics.

DFT calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, transition states, and the feasibility of various synthetic routes. While specific studies on the reaction mechanisms of this compound are not extensively documented, research on related heterocyclic systems provides a clear indication of the insights that can be gained.

For instance, DFT has been employed to study the hydrazinolysis of 4-substituted 2,3-dihydro-1,5-benzodiazepine-2-thiones. These studies reveal a multi-step mechanism involving the initial addition of a hydrazine (B178648) molecule to the thiocarbonyl group, followed by the elimination of H₂S, addition of a second hydrazine molecule, cyclization to form a pyrazole (B372694) ring, and subsequent ring-opening of the diazepine (B8756704) ring. nih.gov The cyclization step was identified as the rate-determining step of the reaction. nih.gov

Similarly, theoretical analysis of the 1,3-dipolar cycloaddition of nitrilimines with enaminones has been conducted using DFT to understand the regioselectivity of the reaction. mdpi.com Such studies on analogous systems demonstrate that DFT can be effectively utilized to elucidate the complex reaction pathways involved in the synthesis and modification of this compound. The synthesis of related 1,2,4-thiadiazinane 1,1-dioxides has been shown to proceed via a three-component SuFEx type reaction, with DFT being a valuable tool to understand the underlying mechanism. researchgate.net

A hypothetical reaction pathway for the synthesis of this compound could involve the cyclization of an N-methylated aminopropyl isothiocyanate. DFT calculations could be used to model the transition state of this intramolecular cyclization, determine the activation energy, and predict the thermodynamic stability of the resulting six-membered ring.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Reaction Step of a Related Cyclic Thiourea (B124793)

| Parameter | Value (kcal/mol) |

| Energy of Reactants | 0.0 |

| Energy of Transition State | +25.4 |

| Energy of Products | -15.2 |

| Activation Energy (Forward) | +25.4 |

| Reaction Enthalpy | -15.2 |

Note: This table is illustrative and based on typical values for related heterocyclic reactions.

DFT calculations are highly effective in predicting various spectroscopic parameters, including vibrational frequencies (FTIR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

The synthesis and spectroscopic characterization of copper(I) iodide clusters with N-methylthiourea and 1,3-diazinane-2-thione have been reported, providing experimental data that could be correlated with DFT predictions. researchgate.net Furthermore, studies on other heterocyclic systems have shown that DFT can accurately predict ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation.

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Related Heterocyclic Thione

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

| C=S Stretch (IR, cm⁻¹) | 1185 | 1192 |

| N-H Stretch (IR, cm⁻¹) | 3250 | 3245 |

| ¹³C Chemical Shift (C=S, ppm) | 182.5 | 183.1 |

| ¹H Chemical Shift (N-CH₃, ppm) | 3.15 | 3.12 |

Note: This table is illustrative and compiled from data on analogous compounds.

The thione group in this compound can potentially exist in equilibrium with its thiol tautomer (1-methyl-1,4,5,6-tetrahydropyrimidine-2-thiol). DFT calculations are an excellent method for evaluating the relative stabilities of these tautomers in different environments (gas phase and in solution). Studies on the tautomeric equilibrium of 1,3-thiazolidine-2-thione have shown that the thione form is predominant in the solid state, a finding supported by both experimental data and DFT calculations. researchgate.net In solution, the equilibrium can be influenced by the solvent and temperature. researchgate.net

The six-membered ring of this compound is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. Conformational analysis using DFT can identify the most stable conformers and the energy barriers between them. For the related 3-methyltetrahydro-1,3-oxazine, computational studies have identified eight minima on the potential energy surface, with the chair conformers being the most stable. researchgate.net The interconversion between these conformers occurs through various pathways involving twist forms. researchgate.net

Table 3: Calculated Relative Energies of Tautomers and Conformers of a Model Cyclic Thiourea

| Species | Conformation | Relative Energy (kcal/mol) |

| Thione | Chair (equatorial Me) | 0.00 |

| Thione | Chair (axial Me) | 1.5 |

| Thione | Twist-Boat | 5.8 |

| Thiol | Planar | 8.2 |

Note: This table presents hypothetical data based on computational studies of similar heterocyclic systems.

Molecular Dynamics Simulations for Solution Behavior and Interaction Studies

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational flexibility, solvation, and interactions of molecules in a condensed phase. For this compound, MD simulations can be used to study its behavior in aqueous solution, which is particularly relevant for understanding its pharmacokinetic properties.

MD simulations can reveal how the molecule interacts with water molecules, including the formation of hydrogen bonds and the structure of the surrounding solvation shell. This information is crucial for understanding its solubility and transport properties. While specific MD studies on this compound are lacking, the methodology has been widely applied to study the solution behavior of various organic molecules, including other heterocyclic compounds. nih.govmdpi.com These simulations can also be used to study the dynamics of the molecule's conformational changes in solution, providing a more realistic picture than static DFT calculations.

In Silico Drug-Likeness and Pharmacokinetic Prediction (ADMET Profiling)

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" and pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools and online servers, such as admetSAR, provide rapid predictions of these properties based on the molecular structure. ecust.edu.cn

For this compound, a full ADMET profile can be computationally generated. This would include predictions of its oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Such predictions are vital for identifying potential liabilities that could hinder the development of the compound as a drug. Studies on other cyclic thiourea derivatives have utilized these in silico tools to assess their ADMET profiles and guide further optimization. researchgate.net

Table 4: Illustrative In Silico ADMET Profile for a Cyclic Thiourea Derivative

| Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP450 2D6 Inhibitor | No |

| AMES Toxicity | Non-toxic |

| Oral Bioavailability | Good |

Note: This table is a hypothetical representation of an ADMET profile generated by in silico tools.

Molecular Docking Studies for Ligand-Receptor Interactions and Biological Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is instrumental in identifying potential biological targets for a compound and understanding the molecular basis of its activity.

While specific molecular docking studies for this compound have not been reported, the approach has been successfully applied to a wide range of pyrimidine-2-thione derivatives and other cyclic thioureas. nih.govnih.gov For example, docking studies have been used to investigate the binding of pyrimidine-2-thione derivatives to the H-RAS-GTP active form protein, a key target in cancer therapy. nih.gov These studies can predict the binding affinity and identify the key amino acid residues involved in the interaction, providing a rationale for the observed biological activity and guiding the design of more potent inhibitors. nih.govmdpi.comresearchgate.netnih.govmdpi.com

Table 5: Example of Molecular Docking Results for a Pyrimidine-2-thione Derivative with a Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | LYS72, GLU91, LEU135, ASP144 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Note: This table is a representative example of data obtained from a molecular docking study.

Mechanistic Studies of Biological Activities of 1 Methyl 1,3 Diazinane 2 Thione and Its Analogues

Research into Anticancer Mechanisms of Action

The anticancer potential of 1-methyl-1,3-diazinane-2-thione analogues, particularly thiourea (B124793) derivatives, has been a subject of extensive investigation. These compounds are thought to exert their cytotoxic effects through a multi-targeted approach, affecting various cellular processes critical for cancer cell survival and proliferation. researchgate.netbiointerfaceresearch.com The structural diversity of thiourea derivatives allows for modifications that can enhance their efficacy and selectivity against different cancer types, including breast, lung, colon, and prostate cancers. researchgate.netnih.gov

Cellular Pathways Involved in Apoptosis Induction and Programmed Cell Death

A primary mechanism by which analogues of this compound exhibit anticancer activity is through the induction of apoptosis, or programmed cell death. Research has shown that various thiourea derivatives can trigger this process in cancer cells. nih.gov For instance, certain 1,3-disubstituted thiourea derivatives have demonstrated potent pro-apoptotic activity, leading to late-stage apoptosis in up to 99% of colon cancer cells and 73% of leukemia cells in one study. nih.gov

The pathways implicated in this process are diverse. Some thiourea analogues of quinazoline (B50416) have been found to suppress the proliferation of cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway. nih.gov Other related compounds, like the phenothiazine (B1677639) derivative thioridazine, induce apoptosis in cervical and endometrial cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. nih.gov Furthermore, studies on diazaphenothiazines, which are also heterocyclic compounds, suggest they can modulate the expression of BCL-2 and BAX genes, key regulators of the apoptotic process, and induce both early and late-phase apoptosis. mdpi.com The alkylating agent N-Methyl-N-nitrosourea (MNU), which shares the N-methyl functional group, is also a well-documented inducer of apoptosis in various cell types. nih.govnih.gov

Table 1: Apoptotic Activity of Selected Thiourea Analogues in Cancer Cell Lines

| Compound/Analogue Type | Cancer Cell Line(s) | Observed Apoptotic Effect | Implicated Pathway |

|---|---|---|---|

| 3,4-dichloro-phenylthiourea | Colon Cancer (SW480, SW620) | Induced late apoptosis in 95-99% of cells. nih.gov | Not specified |

| 3,4-dichloro-phenylthiourea | Leukemia (K-562) | Induced late apoptosis in 73% of cells. nih.gov | Not specified |

| Quinazoline-thiourea derivative | Cervical Cancer (HeLa) | Suppressed proliferation and migration. nih.gov | Inhibition of Wnt/β-catenin signaling. nih.gov |

| Thioridazine | Cervical & Endometrial Cancer | Increased early- and late-stage apoptosis. nih.gov | Inhibition of PI3K/Akt/mTOR pathway. nih.gov |

Modulation of Intracellular Homeostasis

Cancer cells exhibit altered metabolism to sustain their rapid growth, making intracellular homeostasis a critical target for anticancer agents. nih.gov Analogues of this compound have been shown to disrupt this delicate balance. A key area of investigation is mitochondrial metabolism, as tumors often rely on functional mitochondria for energy and the synthesis of macromolecules. nih.govnih.gov

Studies on novel diazaphenothiazine derivatives have revealed their ability to disrupt the mitochondrial membrane potential in melanoma cells, indicating a direct impact on mitochondrial function. mdpi.com More directly, a thiourea derivative known as TD4 was found to effectively destroy the NAD+/NADH homeostasis in Methicillin-Resistant Staphylococcus aureus (MRSA), a mechanism that highlights the potential of this class of compounds to disrupt critical energy-related metabolic pathways, which could be translatable to cancer cell metabolism. nih.gov The reliance of cancer cells on a functional electron transport chain for activities like de novo pyrimidine (B1678525) synthesis presents a vulnerability that can be exploited by compounds that interfere with mitochondrial function. nih.gov

Role of Reactive Oxygen Species (ROS) Generation in Cytotoxicity

The generation of reactive oxygen species (ROS) is another mechanism implicated in the cytotoxic effects of thiourea analogues. While high levels of ROS are essential for the normal function of cancer cells, excessive ROS production can induce oxidative stress and trigger cell death. mdpi.com

Research has demonstrated that certain thiourea derivatives that induce apoptosis also lead to an increase in ROS production within tumor cells, suggesting that ROS-mediated damage may be a contributing factor to their anticancer properties. researchgate.net Similarly, studies on 3-methyl-1,6-diazaphenothiazine derivatives found that they induce a redox imbalance in melanoma cells, evidenced by the depletion of intracellular glutathione (B108866) (GSH). mdpi.com GSH is a crucial antioxidant that protects cells from ROS damage; its depletion can lead to overwhelming oxidative stress and direct melanoma cells toward apoptotic signaling pathways. mdpi.com

Molecular Interactions with DNA and Proteins in Cancer Cells

The ability to interact directly with crucial biomolecules like DNA and essential proteins is a hallmark of many anticancer drugs. Analogues of this compound have been shown to engage in such interactions. The simple analogue N-Methyl-N-nitrosourea (MNU) functions as a direct-acting alkylating agent that chemically modifies DNA, leading to mutations or cell death if the damage is not repaired. nih.govnih.gov

Beyond direct DNA damage, thiourea-based compounds act as inhibitors of a range of enzymes that are critical for cancer cell function. researchgate.net These include:

Topoisomerases: Enzymes that manage DNA topology and are essential for replication. Some thiourea analogues are proposed to inhibit topoisomerase II (DNA gyrase) and topoisomerase IV. nih.govnih.gov

Protein Tyrosine Kinases: These enzymes are key components of signaling pathways that regulate cell proliferation and survival. researchgate.net

Sirtuins and Carbonic Anhydrase: These enzymes are involved in cellular metabolism and regulation, and their inhibition can disrupt cancer cell growth. researchgate.net

Molecular docking studies have further supported these findings, showing favorable interactions between thiourea derivatives and the active sites of target proteins like the HER2 receptor. biointerfaceresearch.com

Targeting Specific Receptors (e.g., Fibroblast Growth Factor Receptor 1)

Targeting specific cell surface receptors that drive cancer growth represents a more tailored approach to cancer therapy. The Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR1, is implicated in the survival and proliferation of various cancer types. nih.gov While specific inhibitors of FGFR1 derived from this compound have not been reported, the development of covalent FGFR inhibitors like FIIN-2 and FIIN-3 demonstrates the viability of this strategy. nih.gov These inhibitors are designed to overcome resistance to first-generation drugs, highlighting the importance of targeting FGFR. nih.govnih.gov

Research into other thiourea analogues has identified compounds that act as inhibitors of different critical signaling proteins. For example, some derivatives have been described as inhibitors of the K-Ras protein, a key regulator of cell proliferation, while others have been designed to target the HER2 protein in breast cancer. biointerfaceresearch.comnih.gov This body of research suggests that the thiourea scaffold is a versatile platform for developing inhibitors against a variety of specific cancer-driving receptors and proteins.

Investigations into Antimicrobial Mechanisms

In addition to their anticancer properties, thiourea derivatives, as analogues of this compound, exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. mdpi.commdpi.comresearchgate.net The mechanisms underlying these activities are multifaceted and often involve the disruption of essential bacterial and fungal processes.

A prominent antimicrobial mechanism is the inhibition of bacterial topoisomerases, specifically DNA gyrase (topoisomerase II) and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. Molecular docking studies support this, indicating that thiourea derivatives can bind to these enzymes. nih.govnih.gov

Another key mechanism is the disruption of the microbial cell membrane. The lipophilicity of thiourea derivatives, often enhanced by specific chemical groups, allows them to interfere with the bacterial membrane, leading to increased permeability and cell lysis. nih.gov The thiourea structure itself, with its C=S and NH groups, can interact with components on the bacterial membrane surface, contributing to its disruptive activity. nih.gov

Furthermore, some thiourea derivatives have been found to inhibit quorum sensing (QS) in bacteria like Pseudomonas aeruginosa. mdpi.com QS is a cell-to-cell communication system that regulates virulence and biofilm formation, making its inhibition an attractive anti-pathogenic strategy. mdpi.com Other mechanisms include disrupting NAD+/NADH homeostasis, which is vital for cellular energy and redox balance. nih.gov

Table 2: Antimicrobial Activity of Selected Thiourea Analogues

| Analogue Type | Target Organism(s) | Mechanism of Action / Activity |

|---|---|---|

| 1-allyl-3-benzoylthiourea analogues | Staphylococcus aureus | Inhibition of DNA gyrase and topoisomerase IV. nih.gov |

| Thiourea derivative (TD4) | S. aureus (including MRSA) | Disruption of NAD+/NADH homeostasis; disruption of cell wall integrity; MIC of 2–16 µg/mL. nih.gov |

| Selenourea-DHP analogues | Pseudomonas aeruginosa | Quorum sensing inhibition. mdpi.com |

| Selenourea-DHP analogues | Staphylococcus aureus | Antibacterial activity (MIC of 15.6 µM for potent analogues). mdpi.com |

| 1,3,5-thiadiazine-2-thione derivatives | Xanthomonas oryzae | Antibacterial activity. nih.gov |

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

For instance, certain novel 1,3,5-thiadiazine-2-thione derivatives have exhibited considerable inhibitory effects against phytopathogenic bacteria like Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae. peerj.com One particular compound from this series, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide, displayed inhibition rates of 30% and 56% against these strains, respectively, at a concentration of 100 μg/mL. peerj.com This activity was found to be superior to the commercial bactericide thiodiazole-copper. peerj.com

The general class of 2-amino-1,3,4-thiadiazole (B1665364) derivatives has also been investigated, with some compounds showing good activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. nih.gov Specifically, p-chlorophenyl and p-nitrophenyl derivatives were effective against these Gram-positive strains. nih.gov However, activity against Gram-negative bacteria such as E. coli was more limited, with only the p-nitrophenyl derivative showing good efficacy. nih.gov

Furthermore, studies on thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids have revealed potent activity against Gram-positive bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 3.91 mg/L. nih.gov This activity was comparable or even superior to reference drugs like oxacillin (B1211168) and cefuroxime. nih.gov Interestingly, these compounds did not show any significant inhibitory effect on the tested Gram-negative bacteria. nih.gov

The introduction of a piperazine (B1678402) moiety, particularly 1-methyl piperazine, into related heterocyclic structures has also been explored for its impact on antibacterial activity. biotech-asia.org This highlights a common strategy in medicinal chemistry of modifying a core scaffold to enhance its biological properties.

Table 1: Antibacterial Activity of Selected Thiadiazine and Related Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Inhibition | Reference |

|---|---|---|---|

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | Xanthomonas oryzae pv. oryzicola | 30% inhibition at 100 μg/mL | peerj.com |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | Xanthomonas oryzae pv. oryzae | 56% inhibition at 100 μg/mL | peerj.com |

| p-chlorophenyl 2-amino-1,3,4-thiadiazole derivative | Bacillus subtilis, Staphylococcus aureus | Good activity | nih.gov |

| p-nitrophenyl 2-amino-1,3,4-thiadiazole derivative | Escherichia coli | Good activity | nih.gov |

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive bacteria | MIC = 3.91 mg/L | nih.gov |

Antifungal and Anti-Yeast Activities

Thiazine (B8601807) and its derivatives have garnered significant interest for their potential as antifungal agents. nih.gov Research has shown that these compounds can affect the properties of lipid bilayers and ion-permeable pores induced by established antifungal drugs. nih.gov

Specifically, derivatives of 1,3,5-thiadiazine-2-thione have been synthesized and evaluated for their antifungal properties against various phytopathogenic fungi. peerj.com For example, the compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide demonstrated a notable EC50 value of 33.70 μg/mL against Rhizoctonia solani, which was more effective than the commercial fungicide hymexazol (B17089) (EC50 of 67.10 μg/mL). peerj.com